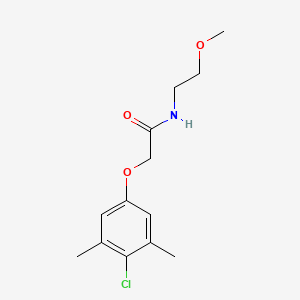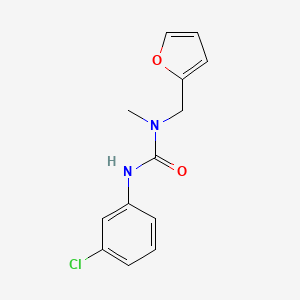![molecular formula C14H21IN2O6 B4960398 N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as IBE or 4-iodo-phenoxy-ethoxy-ethylamine. In
Mechanism of Action
The mechanism of action of IBE is not fully understood. However, it has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters which may contribute to the observed anti-cancer and neuroprotective effects of IBE.
Biochemical and Physiological Effects:
Studies have shown that IBE has a low toxicity profile and does not cause significant adverse effects in animal models. In addition to its anti-cancer and neuroprotective effects, IBE has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using IBE in lab experiments is its low toxicity profile which allows for higher doses to be used without causing adverse effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of IBE. One direction is to further explore its potential application in the treatment of breast cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential drug targets. Finally, studies are needed to evaluate the safety and efficacy of IBE in human clinical trials.
Synthesis Methods
The synthesis of IBE involves the reaction of 4-iodophenol with 2-(2-bromoethoxy)ethylamine in the presence of a base to form 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with ethylenediamine to form N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine. The final step involves the reaction of this compound with oxalic acid to form N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate.
Scientific Research Applications
IBE has been studied for its potential application in the treatment of cancer, specifically breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Additionally, IBE has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N'-[2-[2-(4-iodophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN2O2.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14;3-1(4)2(5)6/h1-4,15H,5-10,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVWGNMACULQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCNCCN)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)



![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)


![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)

